molecular formula C20H23N5O4S B2497112 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 2320214-70-6

3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2497112
CAS No.: 2320214-70-6
M. Wt: 429.5
InChI Key: HRRUKOHJMANLMN-UHFFFAOYSA-N
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Description

3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the imidazole moiety. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.

    Reduction: Reduction reactions can occur at the quinazolinone core.

    Substitution: Substitution reactions are possible at various positions on the piperidine ring and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with various enzymes and receptors, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

Industry

Industrially, it may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety may play a crucial role in binding to these targets, while the quinazolinone core could influence the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring can exhibit similar pharmacological properties.

    Imidazole Derivatives: These compounds are known for their wide range of biological activities.

Uniqueness

The uniqueness of 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

3-[3-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-23-13-9-21-20(23)30(28,29)15-6-10-24(11-7-15)18(26)8-12-25-14-22-17-5-3-2-4-16(17)19(25)27/h2-5,9,13-15H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUKOHJMANLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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